1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
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Overview
Description
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Synthesis Analysis
This would detail how the compound is synthesized, including the reactants, conditions, and steps involved.Molecular Structure Analysis
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This would explore the chemical reactions the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This would detail the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral data.Scientific Research Applications
Antileukemic Activity
A study on spiro[indoline-3,2′-thiazolidine]-2,4′-diones, including compounds with similar structures to the specified molecule, revealed their preparation via cyclocondensation and their potential antileukemic activity. Specifically, a derivative showed activity in leukemia screen tests, prompting further exploration of analogs for antileukemic screening (Rajopadhye & Popp, 1987).
Cytotoxicity and ROS Generation
Dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones, structurally related to the query compound, were synthesized and evaluated for cytotoxicity and reactive oxygen species (ROS) generation ability. These compounds demonstrated considerable in vitro cytotoxicity against cancer cell lines and increased intracellular ROS levels, suggesting a mechanism for their cytotoxic action (Novotortsev et al., 2021).
Synthesis of Spiro Heterocycles
Research on the synthesis of spiro heterocycles, including spiro-[indoline-pyrazolinyl-thiazolidine]-2,4′-dione, highlighted efficient synthetic routes to novel spiro heterocycles. These findings contribute to the development of new methodologies in organic synthesis and the exploration of spiro compounds' potential applications (Jain et al., 2003).
Antimicrobial Activity
Spiro compounds synthesized from indole-thiazolidin-2,4-diones and bis(5-fluorospiro[indoline-3,2’-thiazolidine]-2,4’-dione) were investigated for antimicrobial activity. These studies contribute to the search for new antimicrobial agents by exploring the biological activities of novel spiro[indol-thiazolidon-2,4-diones] (Al-Romaizan, 2020).
Anticancer Activity
Spiro[Thiazolidinone-Isatin] conjugates, similar in structure to the query compound, were synthesized and evaluated for anticancer activity. This research aimed to explore the potential of spiro compounds as anticancer agents, highlighting the importance of structural modifications to enhance therapeutic efficacy (Kaminskyy et al., 2011).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1'-[(2,5-dimethylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-17-9-10-20(4)21(12-17)15-28-24-8-6-5-7-23(24)27(26(28)31)29(25(30)16-34(27,32)33)22-13-18(2)11-19(3)14-22/h5-14H,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJILHMLRHTYOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC(=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide |
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